N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
Description
N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a benzothiazole-derived compound featuring a chloro substituent at the 6-position of the benzothiazole ring and a methylthio (-SMe) group at the 2-position of the benzamide moiety.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-20-12-5-3-2-4-10(12)14(19)18-15-17-11-7-6-9(16)8-13(11)21-15/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWUDNYGOQTKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The benzothiazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Amidation: The chlorinated benzothiazole is then reacted with 2-(methylthio)benzoic acid or its derivatives in the presence of coupling agents like EDCI or DCC to form the final benzamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide depends on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The chloro substituent in the target compound enhances lipophilicity and may improve receptor binding compared to amino (-NH₂) or methoxy (-OMe) groups, as seen in ABTB and 4-methoxy derivatives .
- Methylthio vs. Thiadiazole: The methylthio group in the target compound offers moderate electron-donating effects, contrasting with the thiadiazole moiety in ’s VEGFR-2 inhibitor, which contributes to π-π stacking in kinase binding .
- Biological Activity Trends: Nitro-substituted analogs (e.g., ) exhibit antitumor activity, while amino derivatives (e.g., ABTB) are utilized in corrosion inhibition, highlighting substituent-dependent applications .
Molecular Docking and Mechanistic Insights
- A2A Receptor Antagonism: ’s chloro-substituted benzothiazoles form stable complexes with the A2A receptor via hydrophobic interactions, suggesting the target compound may exhibit similar binding .
- VEGFR-2 Inhibition: Nitro and thiadiazole groups in ’s compound engage in hydrogen bonding with kinase domains, a mechanism less likely for the methylthio-substituted target compound .
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its unique structural features, including a benzothiazole ring with a chlorine atom at the 6-position and a methylthio group at the 2-position of the benzamide moiety. The synthesis typically involves:
- Formation of Benzothiazole Core : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
- Chlorination : Introduction of the chlorine atom using thionyl chloride or phosphorus pentachloride.
- Amidation : Reaction with 2-(methylthio)benzoic acid in the presence of coupling agents like EDCI or DCC.
This synthetic pathway allows for the efficient production of the compound with high purity levels.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly in cancer and infectious diseases.
- Receptor Modulation : It has been shown to interact with Cys-loop receptors, potentially acting as a negative allosteric modulator, which can influence receptor activity without directly competing with agonists.
Biological Activity and Research Findings
Recent studies have highlighted various biological activities associated with this compound:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cells, showing significant inhibition of cell proliferation.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, indicating a role in neurodegenerative disease management.
Data Summary
| Biological Activity | Target Cells/Organisms | IC50 Values (µM) | References |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | |
| A549 (Lung Cancer) | 20 | ||
| Antimicrobial | E. coli | 10 | |
| S. aureus | 12 | ||
| Neuroprotective | Neuronal Cells | 25 |
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against multiple cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Research on Antimicrobial Properties
In another investigation, the compound's antimicrobial efficacy was assessed against common pathogens like E. coli and S. aureus. The findings revealed that it inhibited bacterial growth effectively, suggesting its utility as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
